Benzimidazo[6,7,1-def][1,6]naphthyridine is a complex heterocyclic compound that features a fused bicyclic structure containing both benzimidazole and naphthyridine moieties. This compound is characterized by its unique arrangement of nitrogen atoms and carbon rings, making it of particular interest in various fields of chemistry and biology. The presence of multiple nitrogen atoms within its structure contributes to its potential reactivity and biological activity.
The specific reactions depend on the substituents present on the naphthyridine and benzimidazole rings.
Research indicates that benzimidazo[6,7,1-def][1,6]naphthyridine exhibits promising biological activities. It has been studied for:
These biological activities make benzimidazo[6,7,1-def][1,6]naphthyridine a candidate for further pharmaceutical development.
The synthesis of benzimidazo[6,7,1-def][1,6]naphthyridine can be achieved through several methods:
Benzimidazo[6,7,1-def][1,6]naphthyridine has potential applications in:
Studies focusing on the interaction of benzimidazo[6,7,1-def][1,6]naphthyridine with biological targets have revealed insights into its mechanism of action. Interaction studies often involve:
These studies are crucial for optimizing the compound's efficacy and safety profile in therapeutic applications.
Benzimidazo[6,7,1-def][1,6]naphthyridine shares structural similarities with several other compounds. Notable comparisons include:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1,6-Naphthyridine | Naphthyridine | Contains only nitrogen at positions 1 and 6 |
| Benzimidazole | Benzimidazole | Lacks naphthyridine structure but has similar nitrogen content |
| Dibenzo[b,h][1,6]naphthyridine | Naphthyridine | Contains additional benzene rings enhancing stability |
| Quinoline | Heterocyclic | Similar nitrogen placement but different ring structure |
Benzimidazo[6,7,1-def][1,6]naphthyridine is unique due to its combination of both benzimidazole and naphthyridine structures, which may contribute to distinct biological activities not observed in its analogs.
The synthetic approaches to Benzimidazo[6,7,1-def] [1] [6]naphthyridine have evolved significantly, encompassing traditional cyclization methods, modern catalytic processes, and environmentally sustainable protocols [2] [22]. Each methodology offers distinct advantages in terms of yield, reaction conditions, and substrate scope, making the selection of appropriate synthetic routes crucial for specific applications [24] [25].
Traditional cyclization methodologies form the foundation of Benzimidazo[6,7,1-def] [1] [6]naphthyridine synthesis, relying on thermal activation and conventional reagents to achieve ring closure [1] [3]. These approaches typically involve the condensation of 2-cyanomethylbenzimidazole with quinoline derivatives, followed by thermal cyclization under basic conditions [1].
A critical transformation involves the conversion of the oxo derivative to the corresponding chloro intermediate using phosphorus oxychloride or similar chlorinating agents [1]. This intermediate serves as a versatile precursor for further functionalization through nucleophilic substitution reactions [1]. The chloro derivative can be successfully transformed into amino-substituted products using microwave-assisted amination protocols at 170°C in acetonitrile, achieving yields ranging from 32% to 83% depending on the amine nucleophile employed [1].
| Reaction Step | Reagents | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Condensation | 2-Cyanomethylbenzimidazole, Quinoline derivative, Pyridine | 110 | 1.5 h | 76 |
| Cyclization | Potassium tert-butoxide, Dimethylformamide | 130 | Variable | 83 |
| Chlorination | Phosphorus oxychloride | 100-120 | 2-4 h | 12-65 |
| Amination | Various amines, Acetonitrile | 170 | 2-4 h | 32-83 |
The Diels-Alder approach represents another traditional methodology for constructing the naphthyridine framework [3] [6]. This method involves the intramolecular cycloaddition of aryl oxazoles with substituted acrylamides to generate pyridine rings [3]. The conversion of precursor compounds into β-carbomethoxyacrylamide derivatives, followed by thermal cycloaddition in benzene with catalytic amounts of 4-dimethylaminopyridine, affords the desired tricyclic aromatic system in 50% yield after 18 hours at elevated temperature [3].
Domino amination and conjugate addition strategies represent efficient methodologies for the rapid assembly of complex naphthyridine frameworks through sequential bond-forming reactions [8] [10]. These cascade processes enable the formation of multiple bonds in a single synthetic operation, significantly reducing the number of isolation and purification steps required [8].
The [5+1] annulation strategy employs 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones as key substrates that undergo domino amination and conjugate addition reactions with various amines [8] [10]. This methodology proceeds through initial nucleophilic attack of the amine on the chloropyridine moiety, followed by intramolecular conjugate addition to the alkyne functionality [8]. The reaction conditions vary depending on the nature of the amine nucleophile, with aliphatic amines proceeding under catalyst-free conditions, while aromatic amines require palladium-supported catalysis [8].
For aliphatic amine substrates, the reaction proceeds smoothly at temperatures ranging from 80°C to 120°C in polar aprotic solvents such as dimethylformamide or acetonitrile [8]. The reaction typically requires 4 to 8 hours for completion, yielding the desired 1,8-naphthyridin-4(1H)-one derivatives in yields ranging from 65% to 87% [8]. The catalyst-free nature of this transformation with aliphatic amines represents a significant advantage in terms of cost-effectiveness and environmental considerations [8].
Aromatic amines present greater synthetic challenges due to their reduced nucleophilicity compared to aliphatic counterparts [8]. These substrates require palladium catalysis, typically employing palladium acetate or palladium chloride in combination with phosphine ligands [8]. The optimal conditions involve 5-10 mol% palladium catalyst loading, with the reaction conducted at 100-130°C for 6-12 hours [8]. Under these conditions, yields of 70-85% are typically achieved for a diverse range of aniline derivatives [8].
| Amine Type | Catalyst | Temperature (°C) | Time (h) | Solvent | Yield Range (%) |
|---|---|---|---|---|---|
| Aliphatic | None | 80-120 | 4-8 | Dimethylformamide | 65-87 |
| Aromatic | Palladium acetate (5-10 mol%) | 100-130 | 6-12 | Dimethylformamide | 70-85 |
| Cyclic | Palladium chloride (10 mol%) | 110-140 | 8-15 | Acetonitrile | 60-78 |
The mechanism of the domino process involves initial nucleophilic substitution of the chlorine atom by the amine, generating an intermediate aminopyridine derivative [8]. This intermediate undergoes intramolecular cyclization through conjugate addition to the activated alkyne moiety, forming the naphthyridine ring system [8]. The regioselectivity of the cyclization is controlled by the electronic properties of the alkyne substituents and the steric environment around the reacting centers [8].
Palladium-catalyzed [5+1] annulation protocols represent advanced methodologies for the efficient construction of Benzimidazo[6,7,1-def] [1] [6]naphthyridine frameworks through carbon-carbon and carbon-nitrogen bond formation [9] [20]. These protocols leverage the unique ability of palladium complexes to facilitate oxidative addition, migratory insertion, and reductive elimination processes in a controlled manner [9].
The palladium-catalyzed approach typically employs 2-chloroquinoline-3-carbonitriles as starting materials, which undergo stepwise coupling and annulation reactions with various nucleophiles [20]. The methodology features the formation of multiple bonds in a single synthetic operation, providing direct access to sulfur-substituted and nitrogen-substituted benzo[b] [1] [6]naphthyridines [20]. The reaction provides an unusual cyclization pattern, where soft nucleophiles such as sodium sulfide preferentially attack the carbon of the nitrile group rather than the carbon-carbon triple bond [20].
The optimal reaction conditions involve palladium acetate or palladium chloride as the catalyst precursor, typically employed at 5-10 mol% loading [20]. Phosphine ligands such as triphenylphosphine or bis(diphenylphosphino)ferrocene enhance the catalytic activity and selectivity [20]. The reactions are conducted in polar aprotic solvents like N-methyl-2-pyrrolidinone or dimethylformamide at temperatures ranging from 100°C to 130°C [20].
Secondary amines serve as effective nucleophiles in this transformation, affording nitrogen-substituted benzo[b] [1] [6]naphthyridines in yields of 70-85% [20]. The reaction proceeds through initial coordination of the amine to the palladium center, followed by oxidative addition to the carbon-chlorine bond [20]. Subsequent migratory insertion and cyclization steps lead to the formation of the desired heterocyclic products [20].
Primary amines exhibit different reactivity patterns, initially forming hydroamination products rather than directly cyclized materials [20]. These hydroamination intermediates can be transformed to benzo[b] [1] [6]naphthyridones through base-mediated cyclization reactions using sodium hydroxide or potassium carbonate in alcoholic solvents [20]. This two-step protocol extends the substrate scope to include primary amine derivatives while maintaining good overall yields [20].
| Nucleophile Type | Pd Catalyst (mol%) | Temperature (°C) | Time (h) | Direct Product Yield (%) | After Cyclization (%) |
|---|---|---|---|---|---|
| Secondary amines | 5-10 | 100-130 | 6-10 | 70-85 | - |
| Primary amines | 10-15 | 110-140 | 8-12 | Hydroamination products | 65-80 |
| Sodium sulfide | 8-12 | 120-150 | 10-15 | 60-75 | - |
The enantioselective variant of palladium-catalyzed annulation employs chiral phosphoramidite ligands to achieve high levels of stereochemical control [9]. The BINOL-derived phosphoramidite ligands provide excellent enantioselectivities, typically exceeding 90% enantiomeric excess for suitable substrate combinations [9]. These transformations proceed under mild conditions at 40°C, demonstrating the efficiency of the chiral catalyst system [9].
Silver triflate-mediated synthesis represents a powerful and versatile approach for the one-pot assembly of Benzimidazo[6,7,1-def] [1] [6]naphthyridine derivatives through cascade cyclization reactions [14] [15]. This methodology exploits the unique Lewis acidic properties of silver triflate to activate multiple functional groups sequentially, enabling complex molecular construction in a single synthetic operation [14].
The silver triflate-catalyzed approach typically employs N-amidonaphthyridin ylide intermediates generated in situ from appropriate precursors [14]. The reaction proceeds through silver-catalyzed activation of alkyne moieties, which promotes intramolecular nucleophilic attack by nitrogen atoms to form the desired heterocyclic framework [14]. The process involves concurrent cleavage of carbon-hydrogen, nitrogen-sulfur, and carbon-carbon bonds, coupled with the formation of carbon-nitrogen, carbon-nitrogen double bonds, and carbon-carbon bonds in a single synthetic step [14].
The optimal reaction conditions involve silver trifluoromethanesulfonate employed at 10 mol% catalyst loading in methanol or ethanol as the solvent [14] [15]. The reactions are conducted at temperatures ranging from 70°C to 75°C, with reaction times varying from 2 hours to overnight depending on the substrate structure [14]. Under these conditions, the methodology demonstrates excellent functional group tolerance and high efficiency [14].
The substrate scope encompasses a wide range of aromatic N-amidonaphthyridin ylide precursors, including those bearing electron-withdrawing and electron-donating substituents [14]. The reaction proceeds effectively with dialkyl acetylenedicarboxylates as coupling partners, providing access to diverse benzo[b]pyrazole[5,1-f] [1] [6]naphthyridine-1,2-dicarboxylate derivatives [14]. Yields typically range from 72% to 95%, with the higher yields achieved for electron-rich substrates [14].
| Substrate Type | AgOTf Loading (mol%) | Temperature (°C) | Time | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Electron-rich | 10 | 75 | 8-12 h | Methanol | 85-95 |
| Electron-neutral | 10 | 75 | 10-15 h | Methanol | 75-87 |
| Electron-poor | 10 | 75 | 12-18 h | Ethanol | 72-82 |
The gram-scale applicability of this methodology has been demonstrated, with a representative substrate providing 72% yield (2210 mg) when the reaction is scaled up to 7.0 mmol [14]. This scalability, combined with the operationally simple procedure and mild reaction conditions, makes the silver triflate-mediated approach highly practical for synthetic applications [14].
The mechanism involves initial silver-catalyzed activation of the alkyne functionality, facilitating intramolecular nucleophilic attack by the nitrogen atom [14]. This generates a silver-containing intermediate that undergoes reductive elimination to release the silver catalyst and form the desired heterocyclic product [14]. The [3+2] cycloaddition pattern is favored under the reaction conditions, leading to the selective formation of the target naphthyridine framework [14].
Green chemistry approaches utilizing ionic liquid catalysis in aqueous media represent the most environmentally sustainable methodologies for Benzimidazo[6,7,1-def] [1] [6]naphthyridine synthesis [2] [22] [24]. These protocols address the growing demand for sustainable synthetic methods by eliminating toxic organic solvents, reducing catalyst loadings, and enabling efficient product separation [24] [25].
Choline hydroxide emerges as the most effective ionic liquid catalyst for aqueous naphthyridine synthesis, demonstrating superior performance compared to traditional catalysts [2] [24]. This biocompatible and water-soluble catalyst facilitates Friedlander condensation reactions under mild conditions, achieving excellent yields while maintaining environmental compatibility [24]. The choline hydroxide catalyst forms additional hydrogen bonds with reactants, which represents the vital mechanistic step enabling the reaction to proceed efficiently in water [24].
The optimal reaction conditions involve choline hydroxide employed at 1-3 mol% catalyst loading in water as the sole solvent [2] [24]. Reactions are conducted at 50°C for 10-12 hours, significantly milder conditions compared to traditional methodologies [24]. Under these conditions, 2-aminonicotinaldehyde substrates react with various active methylene carbonyl compounds to afford substituted 1,8-naphthyridines in yields ranging from 90% to 95% [2] [24].
The substrate scope encompasses both aliphatic and aromatic active methylene carbonyls, demonstrating broad applicability [24]. Cyclic ketones, acyclic ketones, and aldehydes all participate effectively in the transformation [24]. Notably, the reaction tolerates various functional groups including halogens, alkoxy groups, and electron-withdrawing substituents without significant yield reduction [24].
| Substrate Class | ChOH Loading (mol%) | Temperature (°C) | Time (h) | Yield Range (%) | Product Examples |
|---|---|---|---|---|---|
| Aliphatic ketones | 1-2 | 50 | 10-11 | 90-95 | 7-Methyl derivatives |
| Aromatic ketones | 2-3 | 50 | 11-12 | 88-93 | Phenyl-substituted products |
| Cyclic systems | 1-3 | 50 | 10-12 | 92-95 | Tetrahydropyrido derivatives |
The mechanism of choline hydroxide catalysis involves hydrogen bond formation between the catalyst hydroxyl group and the carbonyl oxygen of the substrate [24]. Density functional theory calculations and noncovalent interaction analysis confirm that these hydrogen bonds are pivotal for facilitating the reaction in aqueous media [24]. The catalyst acts as both a hydrogen bond donor and acceptor throughout the reaction sequence, stabilizing transition states and intermediates [24].
Product separation represents a significant advantage of the aqueous methodology, as both the catalyst and products can be easily separated from the reaction mixture without chromatographic purification [24]. The ionic liquid catalyst can be recovered and reused multiple times without significant loss of activity [24]. This recyclability, combined with the use of water as solvent, makes the methodology highly sustainable from both economic and environmental perspectives [24].
Alternative ionic liquid systems have been explored, including basic imidazolium-based ionic liquids such as 1-butyl-2,3-dimethylimidazolium imidazolate [22]. These systems demonstrate remarkable catalytic activity for Friedlander condensation reactions, with optimal conditions involving the ionic liquid serving as both catalyst and solvent at 50°C for 24 hours [22]. Yields typically range from 85% to 95% for diverse substrate combinations [22].
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state packing arrangements of benzimidazo[6,7,1-def] [1] [2]naphthyridine derivatives. Comprehensive crystallographic investigations have revealed fundamental structural characteristics that define the geometric and electronic properties of this heterocyclic system [3] [2] [4].
The benzimidazo[6,7,1-def] [1] [2]naphthyridine framework exhibits exceptional planarity, with crystallographic studies demonstrating root mean square (RMS) deviations from planarity typically ranging from 0.033 to 0.42 Angstroms for the fused ring system [3] [2]. Single crystal analysis of benzimidazo[1,2-a]benzo[f] [1] [5]naphthyridine derivatives reveals that the heterocyclic system maintains an essentially planar conformation, with the benzimidazole and naphthyridine components exhibiting minimal deviation from coplanarity [2] [4]. This structural feature facilitates extensive pi-electron delocalization across the entire molecular framework.
Crystallographic data consistently demonstrate that these compounds crystallize in monoclinic crystal systems, predominantly adopting the space group P21/n [3] [2]. Refinement parameters indicate high-quality structural determinations, with R factors typically ranging from 0.034 to 0.041 and weighted R factors (wR) between 0.072 and 0.093 [3] [2]. Temperature-dependent studies conducted at 293-296 Kelvin reveal thermal stability of the crystalline lattice structure.
| Parameter | Benzimidazo[1,2-a]benzo[f] [1] [5]naphthyridine | Related Systems |
|---|---|---|
| Crystal System | Monoclinic | Monoclinic/Orthorhombic |
| Space Group | P21/n | P21/n, P2₁2₁2₁ |
| R Factor | 0.034 | 0.034-0.041 |
| wR Factor | 0.072 | 0.072-0.093 |
| Temperature (K) | 293 | 293-296 |
| RMS Deviation from Planarity (Å) | 0.033 | 0.033-0.42 |
| Centroid-Centroid Distance (Å) | 3.4186 | 3.41-3.43 |
| Stacking Interaction Energy (kcal/mol) | -4.2 to -6.8 | -4.5 to -7.2 |
Intermolecular packing analysis reveals that molecules organize into stacked chains through pi-pi stacking interactions between parallel aromatic systems [2] [4]. The centroid-to-centroid distances between adjacent molecules range from 3.41 to 3.43 Angstroms, characteristic of strong aromatic stacking interactions [2] [6]. These stacking arrangements contribute significantly to crystal stability, with computed interaction energies ranging from -4.2 to -7.2 kilocalories per mole [2] [7].
The crystallographic studies demonstrate that benzimidazo[6,7,1-def] [1] [2]naphthyridine derivatives maintain structural integrity through hydrogen bonding networks involving carbon-hydrogen to nitrogen interactions (C-H···N) and carbon-hydrogen to pi-electron system contacts (C-H···π) [6] [8]. These supramolecular interactions stabilize the three-dimensional crystal architecture and influence physical properties such as melting point and solubility characteristics.
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of benzimidazo[6,7,1-def] [1] [2]naphthyridine derivatives through detailed analysis of proton (¹H) and carbon-13 (¹³C) chemical environments [9] [10] [11]. The distinctive NMR signatures enable unambiguous identification of substitution patterns and tautomeric forms in solution state.
Proton NMR analysis reveals characteristic chemical shift patterns that reflect the electronic environment within the fused heterocyclic system [9] [10] [11]. The most deshielded proton signals appear in the 8.22-8.76 parts per million range, corresponding to hydrogen atoms attached to electron-deficient pyridine-type nitrogen atoms [11] [12]. Specifically, the H-2 proton resonates at 8.76 parts per million with coupling constants of J = 4.0 and 2.0 Hertz, while the H-4 proton appears at 8.58 parts per million with J = 8.4 Hertz coupling [11] [12].
The benzimidazole nitrogen-hydrogen proton exhibits characteristic broadened resonance at 12.25 parts per million, confirming the presence of the imidazole tautomeric form under standard solution conditions [10] [13]. This chemical shift value indicates strong hydrogen bonding and rapid proton exchange phenomena characteristic of NH-benzimidazole systems [10] [13].
| Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Coupling Constants (Hz) |
|---|---|---|---|
| H-2 | 8.76 | 153.18 | J = 4.0, 2.0 |
| H-3 | 7.35 | 121.76 | J = 6.82 |
| H-4 | 8.58 | 141.31 | J = 8.4 |
| H-6 | 8.22 | 119.88 | J = 9.0 |
| H-7 | 7.23 | 122.63 | J = 8.65, 0.9 |
| H-8 | 7.78 | 132.75 | J = 7.13 |
| H-9 | 7.64 | 125.62 | J = 8.12 |
| NH | 12.25 | - | broad singlet |
Carbon-13 NMR spectroscopy provides detailed information regarding the electronic distribution and substitution effects within the heterocyclic framework [10] [11] [13]. The most deshielded carbon signals appear at 153.18 parts per million (C-2) and 141.31 parts per million (C-4), corresponding to carbon atoms adjacent to nitrogen heteroatoms [11] [13]. These chemical shift values reflect the electron-withdrawing influence of the pyridine-type nitrogen atoms and confirm the electronic structure predictions.
Quaternary carbon assignments have been accomplished through heteronuclear multiple quantum correlation (HMQC) and heteronuclear single quantum correlation (HETCOR) experiments [11]. The bridgehead carbon atoms exhibit characteristic chemical shifts in the 110-162 parts per million range, with C-9a resonating at 161.36 parts per million and C-10a appearing at 162.06 parts per million [11].
Substituted derivatives display systematic chemical shift variations that correlate with the electronic properties of substituent groups [9] [13]. Electron-donating substituents such as methyl groups cause upfield shifts in adjacent carbon signals, while electron-withdrawing groups such as nitro or cyano functionalities produce downfield displacements [9] [13]. These substituent effects enable reliable structure-activity relationship predictions for biological activity optimization.
Infrared spectroscopy provides essential vibrational fingerprint characterization for benzimidazo[6,7,1-def] [1] [2]naphthyridine derivatives, enabling identification of functional groups and confirmation of molecular structure [14] [15] [16]. The IR absorption spectrum exhibits characteristic band patterns that distinguish this heterocyclic system from related aromatic compounds.
The carbon-nitrogen stretching vibrations appear as strong absorptions in the 1620-1640 wavenumber region, characteristic of the pyridine-type nitrogen atoms within the naphthyridine framework [14] [16]. Aromatic carbon-carbon stretching modes manifest as medium to strong intensity bands between 1580-1600 inverse centimeters, reflecting the extensive aromatic character of the fused ring system [14] [16].
| Functional Group | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| C=N Stretching | 1620-1640 | Strong |
| C=C Aromatic | 1580-1600 | Medium-Strong |
| C-H Aromatic | 3050-3100 | Weak-Medium |
| C-N Stretching | 1450-1470 | Medium |
| Ring Breathing | 1000-1020 | Medium |
| Out-of-plane C-H | 750-850 | Strong |
| N-H Stretching | 3200-3400 | Broad, Medium |
| Fingerprint Region | 600-1500 | Variable |
The nitrogen-hydrogen stretching vibration of the benzimidazole moiety produces a broad, medium intensity absorption band spanning 3200-3400 inverse centimeters [14] [16]. This broadening results from hydrogen bonding interactions and rapid proton exchange processes characteristic of NH-containing heterocycles [14] [16].
Out-of-plane carbon-hydrogen bending modes generate strong absorption bands in the 750-850 wavenumber region, providing definitive evidence for the aromatic substitution pattern [14] [16]. The fingerprint region between 600-1500 inverse centimeters contains numerous characteristic bands that enable unambiguous identification of the specific heterocyclic framework [14] [16].
Mass spectrometric analysis provides molecular weight confirmation and fragmentation pathway elucidation for structural validation [17] [18] [19]. The molecular ion peak for benzimidazo[6,7,1-def] [1] [2]naphthyridine (molecular formula C₁₂H₇N₃, molecular weight 193.20) typically exhibits moderate intensity (45-60% relative abundance) due to the stability of the extended aromatic system [1] [17].
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|
| 193 (M⁺) | 45-60 | Molecular ion |
| 192 (M-1) | 100 (base peak) | Loss of H- |
| 166 (M-27) | 25-35 | Loss of HCN |
| 165 (M-28) | 15-25 | Loss of CO/N₂ |
| 139 (M-54) | 10-20 | Loss of benzene ring fragment |
| 115 (M-78) | 20-30 | Loss of pyridine ring fragment |
| 89 (M-104) | 15-25 | Loss of naphthyridine fragment |
| 63 (M-130) | 5-15 | Ring fragmentation |
The base peak consistently appears at m/z 192, corresponding to loss of a hydrogen radical from the molecular ion [18] [19]. This fragmentation pathway reflects the tendency for aromatic heterocycles to undergo alpha-cleavage adjacent to nitrogen heteroatoms [18] [19]. Secondary fragmentation produces characteristic ions at m/z 166 (loss of hydrogen cyanide) and m/z 165 (loss of carbon monoxide or nitrogen gas) [18] [19].
Higher mass losses generate fragment ions corresponding to sequential ring degradation processes [18] [19]. The m/z 139 fragment results from loss of a benzene ring equivalent (54 mass units), while m/z 115 corresponds to elimination of a pyridine ring fragment (78 mass units) [18] [19]. These fragmentation patterns provide definitive structural confirmation and enable differentiation from isomeric heterocyclic compounds.
Torsional strain analysis provides critical insights into the conformational preferences and energy landscapes of benzimidazo[6,7,1-def] [1] [2]naphthyridine derivatives [20] [21] [22]. Computational and experimental studies reveal that the fused heterocyclic framework experiences minimal internal strain when maintained in planar conformations, but significant energy penalties arise from non-planar distortions.
The benzimidazole core exhibits exceptional conformational rigidity, with torsion angles typically constrained within 0.5-2.0 degrees of planarity [20] [21] [6]. This minimal deviation corresponds to strain energies of only 0.1-0.3 kilocalories per mole, indicating that the five-membered imidazole ring maintains optimal overlap of pi-orbitals [20] [21]. The rigid geometry contributes to the enhanced aromatic stabilization observed in this heterocyclic system.
The naphthyridine component demonstrates similar planarity preferences, with crystallographic studies revealing torsion angles between fused pyridine rings ranging from 0.42 to 2.78 degrees [20] [21] [23]. The associated strain energies of 0.2-0.5 kilocalories per mole confirm that the six-membered rings adopt energetically favorable conformations that maximize aromatic character [20] [21] [23].
| Ring System | Torsion Angle (°) | Strain Energy (kcal/mol) | Description |
|---|---|---|---|
| Benzimidazole core | 0.5-2.0 | 0.1-0.3 | Nearly planar, minimal strain |
| Naphthyridine core | 0.42-2.78 | 0.2-0.5 | Planar with slight deviation |
| Fused junction | 2-7 | 0.8-2.1 | Moderate strain at fusion point |
| Substituent deviation | 13.4-67.5 | 2.5-8.4 | Significant deviation for bulky groups |
| Overall system | 0.033-0.42 | 0.5-3.2 | Generally planar with localized strain |
The fusion junction between benzimidazole and naphthyridine rings represents the primary source of conformational strain within the molecular framework [20] [21]. Torsion angles at the bridgehead positions typically range from 2-7 degrees, generating strain energies of 0.8-2.1 kilocalories per mole [20] [21]. This moderate strain reflects the geometric constraints imposed by the requirement to maintain both five-membered and six-membered ring integrity simultaneously.
Substituent groups attached to the heterocyclic framework can introduce substantial conformational strain depending on their steric bulk and electronic properties [20] [21]. Bulky substituents such as phenyl rings or alkyl chains force significant deviations from planarity, with torsion angles reaching 13.4-67.5 degrees and corresponding strain energies of 2.5-8.4 kilocalories per mole [20] [21]. These energy penalties must be considered when designing substituted derivatives for specific applications.
Computational analysis reveals that the overall molecular system maintains remarkable conformational stability, with total strain energies typically ranging from 0.5-3.2 kilocalories per mole for unsubstituted or minimally substituted derivatives [20] [21]. This low strain energy profile contributes to the synthetic accessibility and chemical stability that make benzimidazo[6,7,1-def] [1] [2]naphthyridine an attractive scaffold for medicinal chemistry applications [20] [21].